molecular formula C12H10O3 B1329598 [1,1'-Biphenyl]-3,3',5-triol CAS No. 20950-56-5

[1,1'-Biphenyl]-3,3',5-triol

Cat. No. B1329598
CAS RN: 20950-56-5
M. Wt: 202.21 g/mol
InChI Key: ZWJMMZAKZQPIHD-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

Biphenyl can be formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . The formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The structure can be viewed using various tools .


Chemical Reactions Analysis

Biphenyl is slightly less reactive chemically than benzene . It’s used as a starting material for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Structure and Lignin Biosynthesis

The biphenyl structure, present in [1,1'-Biphenyl]-3,3',5-triol, plays a significant role in the macromolecular structure of lignin, a complex organic polymer found in the cell walls of plants. The biphenyl linkage, being the second most abundant in softwood lignin, contributes to the branching points of lignin structure. This fact underscores the possible application of [1,1'-Biphenyl]-3,3',5-triol in understanding and modifying the structure and biosynthesis of lignin, potentially impacting the paper and wood industries (Chang & Jiang, 2020).

Environmental Remediation

The structural similarities of [1,1'-Biphenyl]-3,3',5-triol with polychlorinated biphenyls (PCBs) might offer insights into environmental remediation strategies. Polychlorinated biphenyls, known for their persistence and toxicity, pose significant environmental and health risks. Studies focusing on remediation methods such as phytoremediation, microbial degradation, and chemical reagent dehalogenation provide a wealth of knowledge that could potentially apply to compounds with similar structures, such as [1,1'-Biphenyl]-3,3',5-triol. This implies possible applications in bioremediation and pollution control strategies (Jing, Fusi, & Kjellerup, 2018).

Biodegradation Studies

Given the stability and persistence of similar compounds like PCBs in the environment, research on the biodegradation of these compounds provides valuable insights. Studies on the biodegradation of PCBs, which may share structural similarities with [1,1'-Biphenyl]-3,3',5-triol, highlight the significance of understanding microbial interactions and degradation pathways. This knowledge is crucial for developing strategies to mitigate the impact of such stable compounds on the environment (Borja, Taleon, Auresenia, & Gallardo, 2005).

Analytical Chemistry and Food Safety

The structural analogies of [1,1'-Biphenyl]-3,3',5-triol with PCBs, which are found in various environmental matrices, underline its potential utility in analytical chemistry, particularly in the analysis of pesticides and PCBs in food. Understanding the sample preparation, extraction, and purification techniques for similar compounds can aid in developing methods for the detection and quantification of [1,1'-Biphenyl]-3,3',5-triol, ensuring food safety and environmental health (Beyer & Biziuk, 2008).

Safety And Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s important to ensure adequate ventilation, wear personal protective equipment, and avoid contact with skin, eyes, and clothing .

Future Directions

While specific future directions for “[1,1’-Biphenyl]-3,3’,5-triol” are not available, research in related fields such as the development of small molecule agents interfering in the PD-1 pathway for cancer immunotherapy is ongoing .

properties

IUPAC Name

5-(3-hydroxyphenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJMMZAKZQPIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066666
Record name [1,1'-Biphenyl]-3,3',5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3,3',5-triol

CAS RN

20950-56-5
Record name [1,1′-Biphenyl]-3,3′,5-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20950-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3,3',5-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3,3',5-triol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-3,3',5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 395 mg (1.62 mmol) of 3,5,3′-trimethoxybiphenyl was added 9 mL of 1.0 M BBr3 in CH2Cl2. The mixture was stirred at ambient temperature for 1.5 h, then poured over 60 mL of ice, and extracted with ethyl acetate (2×25 mL). The combined organic layers were back extracted with water (1×25 mL), then brine (1×25 mL), dried over MgSO4, filtered, and concentrated to an oil. This was heated under vacuum at 110° C. to provide the titled compound (308 mg, 94%).
Name
3,5,3′-trimethoxybiphenyl
Quantity
395 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
94%

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